Apoprotein Molecular Weight and Composition: Maduropeptin B (32 kDa) vs. Kedarcidin (12.4 kDa) vs. Neocarzinostatin (11-12 kDa) vs. C-1027 (10.5 kDa)
The maduropeptin B apoprotein possesses a substantially larger molecular weight of approximately 32 kDa, distinguishing it from all other characterized 9-membered enediyne chromoproteins [1]. In direct comparison, kedarcidin apoprotein is 12.4 kDa (114 residues) [2], neocarzinostatin apoprotein is 11-12 kDa (109-122 residues) [3], and C-1027 apoprotein is 10.5 kDa (110 residues) [4]. This size difference corresponds to a significantly larger binding pocket and altered electrostatic surface, which are predicted to influence chromophore loading, stability, and intracellular trafficking in ways that cannot be replicated by smaller apoprotein systems.
| Evidence Dimension | Apoprotein Molecular Weight |
|---|---|
| Target Compound Data | 32 kDa |
| Comparator Or Baseline | Kedarcidin: 12.4 kDa; Neocarzinostatin: 11-12 kDa; C-1027: 10.5 kDa |
| Quantified Difference | Maduropeptin B apoprotein is ~2.6–3.0× larger than comparator chromoprotein apoproteins |
| Conditions | SDS-PAGE, gel filtration HPLC, and NMR structural characterization |
Why This Matters
This size difference directly impacts chromophore binding capacity, proteolytic stability, and potential for engineering as a drug delivery vehicle, making maduropeptin B a unique scaffold for studying apoprotein-chromophore interactions.
- [1] 28 The First Total Synthesis of Maduropeptin Chromophore Aglycon. CiNii Research. 2024. View Source
- [2] Hofstead SJ, Matson JA, Malacko AR, Marquardt H. Kedarcidin, a new chromoprotein antitumor antibiotic. II. Isolation, purification and physico-chemical properties. J Antibiot (Tokyo). 1992;45(8):1250-1254. View Source
- [3] PDB entry 2G0K: Solution Structure of Neocarzinostatin Apo-Protein. Protein Data Bank. View Source
- [4] PDB entry 1HZL: Solution Structures of C-1027 Apoprotein and its Complex with the Aromatized Chromophore. Protein Data Bank. View Source
